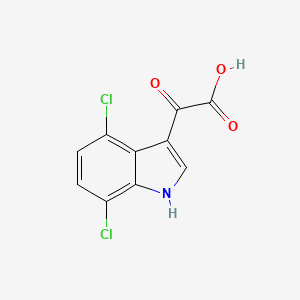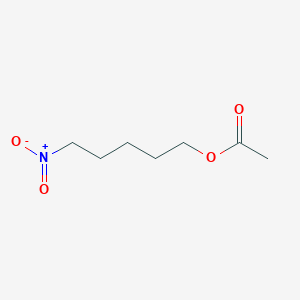
Diethylpyruvamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylpyruvamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of pyruvic acid, where the hydrogen atoms of the carboxyl group are replaced by diethylamine groups. This compound is known for its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Diethylpyruvamide can be synthesized through several methods. One common approach involves the reaction of pyruvic acid with diethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
Pyruvic Acid+Diethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Diethylpyruvamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the diethylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethylpyruvic acid, while reduction could produce diethylpyruvic alcohol.
科学的研究の応用
Diethylpyruvamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which diethylpyruvamide exerts its effects involves interactions with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the context of its use, whether in biochemical assays or pharmaceutical research.
類似化合物との比較
Similar Compounds
Diethylpropion: An appetite suppressant with a similar diethylamine structure.
Diethyltoluamide (DEET): An insect repellent with a diethylamide group.
Uniqueness
Diethylpyruvamide is unique due to its specific reactivity and versatility in chemical synthesis. Unlike diethylpropion and DEET, which have more specialized applications, this compound’s broad reactivity makes it valuable in various research and industrial contexts.
特性
CAS番号 |
22381-21-1 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
N,N-diethyl-2-oxopropanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8(5-2)7(10)6(3)9/h4-5H2,1-3H3 |
InChIキー |
NJWCRCBLFPBKOS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


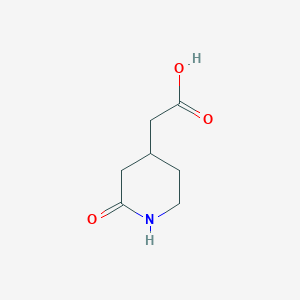
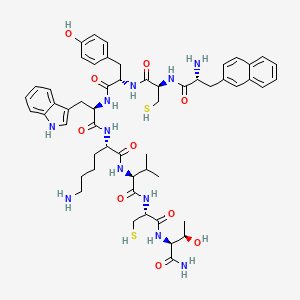
![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)
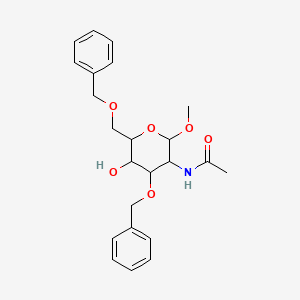
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
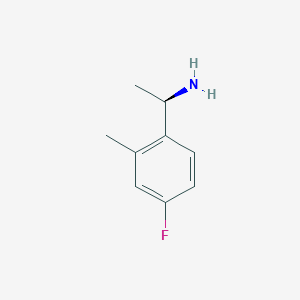
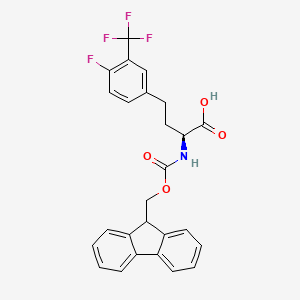
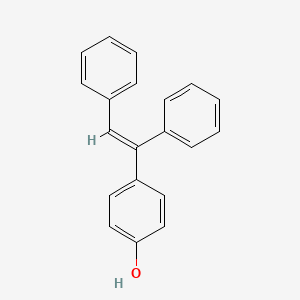
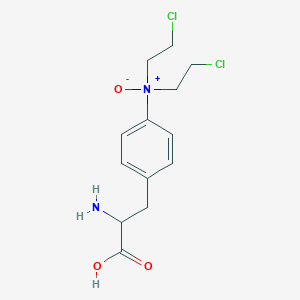
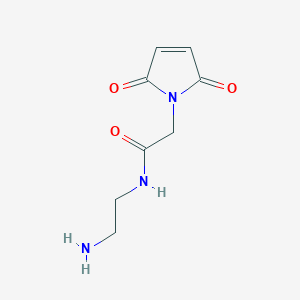
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)
